5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile
Description
5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile is a benzonitrile derivative characterized by a benzene ring substituted with a nitrile group (-CN) and three functional groups: a fluorine atom at position 2, a hydroxyl group (-OH) at position 4, and a tert-butyl group (-C(CH₃)₃) at position 5. This compound’s structure combines electron-withdrawing (fluoro, nitrile) and electron-donating (hydroxy) substituents, alongside a bulky, lipophilic tert-butyl group. The tert-butyl group enhances hydrophobicity, which may affect membrane permeability in biological systems.
Properties
IUPAC Name |
5-tert-butyl-2-fluoro-4-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2,3)8-4-7(6-13)9(12)5-10(8)14/h4-5,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWBLSMWCAYGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C(=C1)C#N)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile typically involves the introduction of the tert-butyl group, fluorine atom, hydroxyl group, and nitrile group onto a benzene ring. One common method involves the reaction of 2-fluoro-4-hydroxybenzonitrile with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom with the tert-butyl group.
Industrial Production Methods
In an industrial setting, the production of 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(tert-butyl)-2-fluoro-4-oxobenzonitrile.
Reduction: Formation of 5-(tert-butyl)-2-fluoro-4-hydroxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that compounds similar to 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile exhibit antiviral properties. For instance, derivatives have been studied for their ability to inhibit picornavirus infections, demonstrating potential as therapeutic agents against viral diseases .
Cancer Treatment
The compound has been identified as a hypoxia-inducible factor-2 inhibitor, which is being explored for treating various cancers, including renal cancer and glioblastoma. This mechanism is crucial as HIF-2 plays a role in tumor growth and survival under hypoxic conditions .
Analgesic Properties
Studies on related compounds have shown that they can act as antagonists for TRPV1 receptors, which are involved in pain signaling. This suggests potential applications in developing analgesics for neuropathic pain .
Chemical Synthesis
5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in oxidation and reduction reactions, yielding valuable derivatives for further chemical exploration.
Material Science Applications
Stabilizers and Antioxidants
The tert-butyl group enhances the stability and reactivity of the compound, making it suitable for use as an antioxidant in plastics and polymers. Its effectiveness in inhibiting oxidative degradation is critical for extending the lifespan of materials used in consumer products .
Environmental Science
The compound's properties make it relevant in studies focused on environmental protection and remediation. Its ability to act as a stabilizer can help mitigate the effects of pollutants by preventing oxidative stress on biological systems.
Data Table: Summary of Applications
Case Study 1: Antiviral Research
A study on antiviral compounds similar to 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile demonstrated significant inhibition of enteroviruses, with IC50 values indicating strong efficacy against viral replication . This highlights its potential role in developing new antiviral therapies.
Case Study 2: Cancer Treatment
Research focusing on HIF-2 inhibitors has shown that compounds like 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile can effectively reduce tumor growth in preclinical models of renal cancer, suggesting a promising avenue for future cancer therapies .
Case Study 3: Material Stability
A comprehensive evaluation of tert-butyl phenolic antioxidants revealed their effectiveness in enhancing the oxidative stability of plastics used in food packaging, underscoring the importance of such compounds in consumer safety and product longevity .
Mechanism of Action
The mechanism of action of 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-(tert-butyl)-2-fluoro-4-hydroxybenzonitrile are compared to four analogous benzonitrile derivatives (Table 1). Key differences in substituent positions, electronic effects, and molecular properties are analyzed below.
Table 1: Structural and Physical Comparison of Benzonitrile Derivatives
*Calculated based on molecular formula.
Structural and Electronic Effects
- Substituent Positions : All compounds feature substitutions at positions 2 and 5, but the tert-butyl group in the target compound introduces steric hindrance absent in others (e.g., 2-fluoro-5-formylbenzonitrile ).
- Electronic Profiles :
- The hydroxyl (-OH) and tert-butyl groups in the target compound create a balance of polarity and hydrophobicity, unlike 4-chloro-5-fluoro-2-hydroxybenzonitrile , where chlorine and fluorine enhance electron-withdrawing effects.
- The trifluoromethyl (-CF₃) group in is strongly electron-withdrawing, contrasting with the electron-donating tert-butyl group in the target compound.
Physical Properties
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to polar derivatives like 2-fluoro-5-formylbenzonitrile . This property may favor membrane permeability in drug design.
- Boiling Points: The bulky phenoxy and trifluoromethyl groups in contribute to a higher predicted boiling point (332.6°C) than the target compound.
Biological Activity
5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile can be represented as follows:
- Molecular Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- Structural Features :
- A tert-butyl group enhances lipophilicity.
- A fluorine atom may influence the compound's interaction with biological targets.
- A hydroxyl group provides potential for hydrogen bonding.
Antinociceptive Properties
Recent studies have investigated the antinociceptive properties of compounds related to 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile. For instance, compounds with similar structures have shown promising results as antagonists for the TRPV1 receptor, which plays a crucial role in pain sensation. One study reported that certain derivatives exhibited significant antagonism towards capsaicin-induced activation of TRPV1, with a Ki value as low as 0.1 nM, indicating potent activity against neuropathic pain models .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted how modifications to the core structure can enhance biological activity. The presence of a tert-butyl group has been associated with improved hydrophobic interactions within the TRPV1 receptor binding site, thus enhancing the compound's efficacy .
| Compound | Ki (nM) | Antinociceptive Effect (%) |
|---|---|---|
| 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile | TBD | TBD |
| Compound 7 | 0.1 | 83% at 10 mg/kg |
| Compound 60 | TBD | >50% at 3 mg/kg |
Cytotoxicity and Antiproliferative Activity
In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For example, benzo[b]furan derivatives exhibited up to a tenfold increase in antiproliferative activity compared to standard drugs like Combretastatin-A4 . Although specific data on 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile's cytotoxicity is limited, its structural analogs suggest potential for significant anticancer activity.
Analgesic Activity in Animal Models
In vivo studies using animal models have demonstrated that derivatives of this compound can effectively reduce pain responses. For instance, one study utilized a chronic constriction injury model to evaluate antiallodynic effects, revealing that certain derivatives provided substantial pain relief at various dosages .
Synergistic Effects with Other Compounds
Research has indicated that combining 5-(Tert-butyl)-2-fluoro-4-hydroxybenzonitrile with other therapeutic agents may enhance its efficacy. The synergistic effects observed in experimental setups suggest that this compound could be an effective component in multi-drug regimens aimed at treating complex conditions such as neuropathic pain or cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
